Amlodipine Besylate

Catalog No.
S518690
CAS No.
111470-99-6
M.F
C26H31ClN2O8S
M. Wt
567.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amlodipine Besylate

CAS Number

111470-99-6

Product Name

Amlodipine Besylate

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H31ClN2O8S

Molecular Weight

567.1 g/mol

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)

InChI Key

ZPBWCRDSRKPIDG-UHFFFAOYSA-N

Synonyms

Amlodipine, Amlodipine Besylate, Amlodipine Maleate, Amlodipine Maleate (1:1), Amlodipine, (+-)-Isomer, Amlodipine, (+-)-Isomer, Maleate (1:1), Amlodipine, (R)-Isomer, Amlodipine, (S)-Isomer, Maleate (1:1), Amlodis, Amlor, Astudal, Istin, Norvasc

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O

The exact mass of the compound Amlodipine besylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758922. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines. It belongs to the ontological category of organosulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amlodipine besylate is the benzenesulfonic acid salt of the dihydropyridine calcium channel blocker amlodipine. In pharmaceutical procurement and formulation development, the besylate salt serves as the industry standard baseline [1]. Compared to the free base and alternative salts like amlodipine maleate, amlodipine besylate offers a specific combination of higher aqueous solubility, thermal stability, non-hygroscopicity, and reduced mechanical adhesion[2]. These quantified properties make it the standard active pharmaceutical ingredient (API) for scalable, high-speed manufacturing of solid oral dosage forms, ensuring reproducible bioavailability and extended shelf-life without requiring extreme environmental controls during production.

Research Fit

1
Salt-form benchmark Reference besylate salt for solid oral dosage formulation studies
2
Stability attribute Documented non-hygroscopic profile and processing robustness
3
Bioequivalence context Established comparator standard for generic product research

Substituting amlodipine besylate with amlodipine free base or alternative salts like amlodipine maleate introduces specific manufacturing and stability liabilities [1]. The free base exhibits poor aqueous solubility, which risks failing dissolution specifications, and demonstrates higher tooling adhesion during compression, leading to tablet capping and equipment fouling [2]. Meanwhile, the maleate salt is prone to chemical degradation in solution over time and poses inherent instability risks in certain excipient matrices[1]. Consequently, generic substitution away from the besylate form directly compromises batch reproducibility, increases tableting downtime, and threatens long-term product viability.

Substitution Risk

!

Amlodipine maleate instability

Maleate salt exhibited stickiness and chemical instability; besylate was patented to overcome these manufacturing limitations.

!

DHP-CCB class outcomes differ

Large-scale real-world data show reported differences in cardiovascular endpoint P-scores and safety endpoint profiles among CCBs. Model substitution may not transfer endpoint context.

!

Tissue selectivity not interchangeable

Ex vivo selectivity and N-type channel engagement are specific to amlodipine; other DHP-CCBs may shift assay interpretation.

Aqueous Solubility for Immediate-Release Formulation

Amlodipine besylate demonstrates drastically enhanced aqueous solubility compared to the un-ionized free base, which is critical for meeting immediate-release dissolution profiles[1]. While the free base achieves a maximum aqueous solubility of only 0.077 mg/mL, the besylate salt reaches 2.93 mg/mL at 37°C[2]. This nearly 38-fold increase ensures that standard therapeutic doses dissolve rapidly in physiological media, satisfying Biopharmaceutics Classification System (BCS) criteria for highly soluble APIs.

Evidence DimensionAqueous solubility
Target Compound Data2.93 mg/mL
Comparator Or BaselineAmlodipine free base (0.077 mg/mL)
Quantified Difference~38-fold higher solubility
ConditionsAqueous media at 37°C

High aqueous solubility guarantees rapid in vivo dissolution and enables the formulation of immediate-release oral dosage forms without requiring complex solubility-enhancing excipients.

Salt stability
Head-to-head
Besylate: stable anhydrous form, no significant water uptake at 92% RH/25°C for ~2 months. Maleate: chemical instability and stickiness.
Supports formulation salt selection; maleate not a viable substitute.
Binary outcome from patent and stability literature.

Tableting Processability and Anti-Adhesion

During high-speed rotary tableting, API stickiness directly impacts manufacturing yield and equipment maintenance. Standardized compression trials reveal that amlodipine besylate leaves an average of 1.17 μg/cm² of residual material on tablet punches, whereas amlodipine free base leaves 2.02 μg/cm²[1]. This 42% reduction in tooling adhesion prevents punch binding and tablet surface defects, making the besylate salt highly suitable for large-scale direct compression workflows.

Evidence DimensionMaterial adherence to tablet punch
Target Compound Data1.17 μg/cm² per tablet
Comparator Or BaselineAmlodipine free base (2.02 μg/cm² per tablet)
Quantified Difference42% reduction in tooling adhesion
ConditionsStandardized compression runs with calcium sulfate dihydrate and microcrystalline cellulose

Minimizing punch adhesion eliminates costly manufacturing interruptions, reduces equipment wear, and ensures high-quality tablet finishes in commercial production.

CV outcome ranking
Reported
Amlodipine shared highest P-score with felodipine for AMI, HF, stroke, unstable angina in 652,946-patient observational dataset. Lower angioedema risk reported.
Supports comparator endpoint context; not a prediction of individual trial outcome.
Real-world evidence; P-score ranking reflects relative position among tested CCBs.

Solid-State Moisture Stability and Hygroscopicity

The hygroscopicity of an API dictates the environmental controls required during storage and handling. When exposed to extreme moisture stress (95% relative humidity at 30°C for 3 days), amlodipine besylate remains completely anhydrous, resisting structural water uptake [1]. In contrast, alternative salts like amlodipine tosylate rapidly convert to a dihydrate form under identical conditions, leading to potential weight variations and physical instability in the final formulation.

Evidence DimensionHydration state under high humidity
Target Compound DataRemains anhydrous (0% structural water uptake)
Comparator Or BaselineAmlodipine tosylate (Forms dihydrate)
Quantified DifferenceComplete resistance to hydrate formation
Conditions95% relative humidity at 30°C for 3 days

Zero structural water uptake simplifies bulk API storage and prevents moisture-induced degradation or dose-weight variations during the shelf-life of the formulated product.

Efficacy vs nifedipine
Trial context
+21.81 ppReported effective rate difference in a 110-patient RCT; SBP/DBP lower with amlodipine.
Supports endpoint response review; RCT conditions may differ from other models.
Single-center RCT; 5 mg qd vs 30 mg qd nifedipine over 12 months.
Nocturnal BP control
Trial context
Reported greater reduction in nocturnal DBP vs nifedipine sustained-release in 160 elderly patients (P<0.05).
Supports ambulatory BP endpoint review in elderly hypertension models.
12-month randomized study; amlodipine 5 mg qd vs nifedipine SR 30 mg qd.
Vascular selectivity
Reported
846-foldhigher selectivity for KCl- vs NE-induced contraction in dog femoral artery.
Informs tissue-specific calcium channel assay context; nifedipine selectivity lower.
Ex vivo preparation; slow onset and washout kinetics noted.
N-type channel block
Reported
Kd = 3.08 nM, IC₅₀ = 2.7 μM on N-type (α1B) channels; R-type unaffected. Met1295 critical for blockade.
Supports ion channel subtype research; distinguishes amlodipine from L-type selective CCBs.
Xenopus oocyte expression system; [³H]amlodipine binding.

High-Speed Direct Compression Tableting

The low tooling adhesion (1.17 μg/cm²) and non-hygroscopic nature of amlodipine besylate make it a highly efficient choice for high-volume solid dosage manufacturing, preventing punch sticking and capping without requiring specialized low-humidity environments [1].

Immediate-Release Oral Formulations

With an aqueous solubility of 2.93 mg/mL, the besylate salt is strictly required over the free base for immediate-release tablets and capsules, ensuring compliance with BCS Class I/II dissolution standards without the need for complex solubility-enhancing excipients [1].

Fixed-Dose Combination (FDC) Antihypertensives

The exceptional chemical stability of the besylate salt, which avoids the solution-phase breakdown seen in maleate salts, makes it a highly stable amlodipine source for co-formulation with other cardiovascular agents (e.g., atenolol) where cross-excipient compatibility is critical [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Solid oral dosage formulation development
Salt-form stability and non-hygroscopicity
Manufacturing robustness and bioequivalence benchmarking
Cardiovascular endpoint research
Reported P-score ranking vs. other CCBs
Endpoint reduction context and safety endpoint profile
Hypertension model studies (elderly)
Reported effective rate and BP reduction vs. nifedipine
Endpoint response and renal function monitoring
Ion channel subtype pharmacology
Dual L-/N-type channel blockade profile
N-type binding affinity and selectivity assay

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

566.1489648 Da

Monoisotopic Mass

566.1489648 Da

Heavy Atom Count

38

Appearance

Solid powder

UNII

864V2Q084H

GHS Hazard Statements

Aggregated GHS information provided by 170 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (23.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (30.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (19.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of systemic arterial hypertension in cats.

Pharmacology

Amlodipine Besylate is the besylate salt of amlodipine, a synthetic dihydropyridine with antihypertensive and antianginal effects. Amlodipine inhibits the influx of extracellular calcium ions into myocardial and peripheral vascular smooth muscle cells, thereby preventing vascular and myocardial contraction. This results in a dilatation of the main coronary and systemic arteries, decreased myocardial contractility, increased blood flow and oxygen delivery to the myocardial tissue, and decreased total peripheral resistance. This agent may also modulate multi-drug resistance (MDR) activity through inhibition of the p-glycoprotein efflux pump.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C09DB01
C09DX01
QC08CA01

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

111470-99-6

Wikipedia

Amlodipine besylate

Use Classification

Veterinary drugs -> Calcium channel blockers -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

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